Tectoroside

Description

Properties

IUPAC Name |

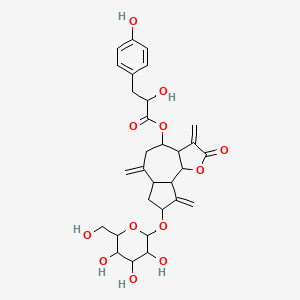

[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPANYZARJSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tectoroside: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside, a prominent isoflavone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways through which it exerts its biological effects. Quantitative data is summarized for comparative analysis, and experimental workflows are visually represented to facilitate comprehension.

Natural Sources of this compound

This compound, also known as tectoridin, is primarily found in a select number of plant species, with the highest concentrations typically located in specific plant parts. The principal natural sources include:

-

Pueraria lobata (Kudzu): The flowers of Pueraria lobata, known as Puerariae Flos, are a significant source of this compound. The isoflavone content in wild P. lobata can be as high as 12%.[1][2]

-

Belamcanda chinensis (Blackberry Lily): The rhizomes of Belamcanda chinensis are a rich source of this compound and its aglycone, tectorigenin.[3][4][5]

-

Iris tectorum (Roof Iris): The rhizomes of this plant are also known to contain this compound.

Table 1: Quantitative Data on this compound and Tectorigenin Content in Natural Sources

| Plant Source | Plant Part | Compound | Concentration/Yield | Reference |

| Pueraria montana var. thomsonii | Flowers | Tectoridin | 96.64 mg/g of extract | [1][2] |

| Pueraria montana var. thomsonii | Flowers | Tectorigenin | 19.81 mg/g of extract | [1][2] |

| Belamcanda chinensis | Rhizomes | Tectoridin | 145.4 mg from crude extract | [6] |

| Belamcanda chinensis | Rhizomes | Tectorigenin | 294.1 mg from crude extract | [6] |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction and followed by various chromatographic techniques for isolation and purification.

Experimental Protocol: Extraction and Isolation of this compound from Puerariae Flos

This protocol synthesizes common methodologies for the efficient extraction and purification of this compound.

1. Sample Preparation:

- Air-dry the flowers of Pueraria lobata.

- Grind the dried flowers into a fine powder.

2. Solvent Extraction:

- Reflux 10 g of the powdered sample with 100 mL of 80% ethanol at 100°C for 1 hour.[7]

- Filter the extract using Whatman filter paper.

- Concentrate the filtrate under reduced pressure to obtain a crude extract.

3. Fractionation (Optional):

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

4. Chromatographic Purification:

- Macroporous Resin Column Chromatography:

- Dissolve the crude extract in deionized water and load it onto an HP20 macroporous resin column.

- Elute sequentially with pure water, 40% ethanol, and 95% ethanol.[8] this compound is expected to elute in the ethanol fractions.

- High-Speed Counter-Current Chromatography (HSCCC):

- For preparative separation, a two-step HSCCC method can be employed.

- Step 1: Use a solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v).[6]

- Step 2: Further purify the this compound-containing fractions using a solvent system of ethyl acetate-methanol-water (10:2:9, v/v).[6]

- Sephadex LH-20 Column Chromatography:

- As an alternative or supplementary purification step, apply the partially purified fractions to a Sephadex LH-20 column.

- Elute with methanol to obtain purified this compound.

5. Purity Analysis:

- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column.

- HPLC Conditions:

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be 82:18 (acetonitrile:water) at 0 min, transitioning to 70:30 at 30 min, and 60:40 at 50 min.[7]

- Detection Wavelength: 260 nm.[7]

- Column Temperature: 40°C.[7]

- Flow Rate: 0.5 mL/min.[7]

Signaling Pathways Modulated by this compound and Tectorigenin

This compound and its aglycone, tectorigenin, exert their biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Pathways

Tectoridin has been shown to alleviate inflammation by inhibiting the TLR4-NF-κB/NLRP3 signaling pathway.[9][10][11] Tectorigenin also demonstrates anti-inflammatory properties by suppressing the activation of NF-κB and the phosphorylation of ERK and JNK in the MAPK pathway.[12]

Caption: Tectoridin's anti-inflammatory mechanism via NF-κB and NLRP3 inhibition.

Anti-Cancer Effects: Induction of Apoptosis and Inhibition of Proliferation

Tectorigenin has been demonstrated to suppress the proliferation of human breast cancer cells by downregulating the PI3K/Akt and MAPK signaling pathways and inducing apoptosis through the mitochondrial pathway.[13][14][15] It induces the generation of reactive oxygen species (ROS), leading to the release of cytochrome c and activation of caspases.[16][17][18]

Caption: Tectorigenin's anti-cancer activity via PI3K/Akt inhibition and apoptosis induction.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural sources.

Caption: Generalized workflow for this compound extraction and purification.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, detailed protocols for its extraction and purification, and insights into its mechanisms of action at the molecular level. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound. Further research is warranted to optimize extraction yields and to fully elucidate the intricate signaling pathways modulated by this versatile isoflavone.

References

- 1. Frontiers | Systematic characterization of Puerariae Flos metabolites in vivo and assessment of its protective mechanisms against alcoholic liver injury in a rat model [frontiersin.org]

- 2. Systematic characterization of Puerariae Flos metabolites in vivo and assessment of its protective mechanisms against alcoholic liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Belamcandae chinensis rhizome--a review of phytochemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fstjournal.com.br [fstjournal.com.br]

- 8. researchgate.net [researchgate.net]

- 9. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. wjgnet.com [wjgnet.com]

- 17. Pro-apoptotic effects of tectorigenin on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Tectoroside Biosynthesis Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic Machinery, Experimental Methodologies, and Quantitative Data

Introduction

Tectoroside, a significant isoflavone glycoside, and its aglycone, tectorigenin, have garnered substantial interest within the scientific and pharmaceutical communities due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Found predominantly in plants of the Iris genus, such as Iris tectorum, and in the flowers of Pueraria lobata, the biosynthesis of this compound represents a specialized branch of the well-characterized isoflavonoid pathway. This technical guide provides a detailed overview of the this compound biosynthesis pathway, presenting current knowledge on the enzymatic steps, quantitative data, and key experimental protocols to facilitate further research and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the isoflavone aglycone, tectorigenin, through the general phenylpropanoid and isoflavonoid pathways, followed by a specific glycosylation event.

The General Phenylpropanoid and Isoflavonoid Pathways

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.

The key enzymes involved in this initial phase are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.

From 4-coumaroyl-CoA, the pathway diverges towards flavonoid and isoflavonoid biosynthesis. The formation of the isoflavone backbone is a critical step, distinguishing this pathway from other flavonoid biosynthesis routes.

The enzymes specific to isoflavone core formation include:

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone.

-

Isoflavone synthase (IFS): A key branch point enzyme, this cytochrome P450 hydroxylase catalyzes the 2,3-aryl migration of the B-ring of (2S)-naringenin to form 2-hydroxyisoflavanone.

-

2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the isoflavone daidzein.

Tectorigenin-Specific Modification Steps

Tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone) possesses a unique substitution pattern on its A-ring, requiring specific hydroxylation and methylation reactions. While the precise order of these events is still under investigation in this compound-producing plants, evidence from related pathways suggests the involvement of the following enzyme classes:

-

Flavonoid 6-hydroxylase (F6H): This enzyme is proposed to introduce a hydroxyl group at the 6-position of the isoflavone precursor. This hydroxylation is a critical step leading to the specific structure of tectorigenin.

-

Isoflavone O-methyltransferase (IOMT): Following hydroxylation, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 6-hydroxyl group, resulting in the characteristic 6-methoxy group of tectorigenin. The substrate specificity of this IOMT is crucial for the regioselective methylation.

The Final Glycosylation Step: Formation of this compound

The terminal step in this compound biosynthesis is the glycosylation of the tectorigenin aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).

-

Isoflavone 7-O-glucosyltransferase (I7GT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of tectorigenin, forming a β-D-glucoside linkage and yielding this compound (tectorigenin-7-O-glucoside).[1][2] This glycosylation step enhances the solubility and stability of the molecule within the plant cell.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data in this compound Biosynthesis

Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for pathway elucidation and metabolic engineering efforts. The following tables summarize available quantitative data related to this compound and its biosynthetic enzymes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |

| Isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max (Soybean) | Genistein | 3.6 | 0.74 | 2.06 x 10⁵ | [2] |

| Isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max (Soybean) | UDP-glucose | 190 | - | - | [2] |

| Isoflavone 7-O-glucosyltransferase (GmUGT4) | Glycine max (Soybean) | Daidzein | - | 5.89 ± 0.65 | 2.91 x 10⁵ |

Note: Data for enzymes directly from this compound-producing plants like Iris tectorum is limited. The data from soybean provides a valuable reference.

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Tectoridin | Iris tectorum | Rhizome (collected in June) | 9.02 | |

| Tectorigenin | Iris tectorum | Rhizome (collected in June) | 1.04 |

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for the characterization of enzymes involved in this compound biosynthesis.

Isoflavone Synthase (IFS) Assay

Objective: To determine the activity of Isoflavone Synthase by measuring the conversion of a flavanone substrate (e.g., naringenin) to 2-hydroxyisoflavanone and its dehydrated product, an isoflavone (e.g., genistein).

Materials:

-

Microsomal protein fraction containing IFS (from heterologous expression or plant tissue).

-

Substrate: (2S)-Naringenin.

-

Cofactor: NADPH.

-

Reaction buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

-

Stopping solution: e.g., Ethyl acetate.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, substrate, and microsomal protein.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic phase, evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, quantifying the amount of isoflavone formed against a standard curve.

Isoflavone 7-O-glucosyltransferase (I7GT) Assay

Objective: To measure the activity of I7GT by quantifying the formation of the glucoside product (this compound) from the aglycone (tectorigenin) and UDP-glucose.

Materials:

-

Purified or partially purified I7GT enzyme.

-

Substrates: Tectorigenin and UDP-glucose.

-

Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5.

-

Stopping solution: e.g., Acetonitrile or methanol.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, tectorigenin, and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

-

Start the reaction by adding UDP-glucose.

-

Incubate for a specific time.

-

Terminate the reaction by adding a stopping solution (e.g., an equal volume of cold acetonitrile).

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the this compound product.

Caption: Experimental workflow for the Isoflavone 7-O-glucosyltransferase (I7GT) assay.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active recombinant enzymes (e.g., I7GT) for biochemical characterization.

Workflow:

-

Gene Cloning: Amplify the full-length cDNA of the target enzyme from a cDNA library of the source plant (e.g., Iris tectorum) and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Extraction: Harvest the cells and lyse them to release the cellular contents, including the recombinant protein.

-

Purification: Purify the target protein from the crude lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione sepharose for GST-tagged proteins).

-

Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a standard method (e.g., Bradford assay).

Caption: A generalized workflow for heterologous expression and purification of a biosynthetic enzyme.

Regulatory Aspects of this compound Biosynthesis

The biosynthesis of this compound is expected to be tightly regulated at the transcriptional level. The expression of the biosynthetic genes is likely coordinated and responsive to developmental cues and environmental stimuli. Key transcription factor families, such as MYB, bHLH, and WRKY, are known to regulate flavonoid and isoflavonoid biosynthesis in other plant species and are prime candidates for controlling the this compound pathway. Gene co-expression network analysis based on transcriptomic data from this compound-accumulating tissues can be a powerful tool to identify these regulatory factors and further elucidate the control mechanisms of this important biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic steps, available quantitative data, and essential experimental protocols. While the general framework of the pathway is established, further research is needed to fully characterize the specific enzymes involved in tectorigenin formation in key medicinal plants and to unravel the intricate regulatory networks that govern its production. The information presented here serves as a valuable resource for researchers and drug development professionals aiming to harness the potential of this compound and its derivatives.

References

- 1. Partial purification, characterization, and kinetic analysis of isoflavone 5-O-methyltransferase from yellow lupin roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

Tectoroside: An Overview of Currently Under-investigated Pharmacological Properties

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Tectoroside is a naturally occurring sesquiterpenoid glycoside that has been isolated from plants such as Lapsana communis. Despite its identification, a comprehensive body of research detailing its pharmacological properties remains conspicuously absent from publicly available scientific literature. This technical guide aims to consolidate the currently available information on this compound, highlighting its known biological activities and, more significantly, the considerable gaps in our understanding of its therapeutic potential. It is crucial to distinguish this compound from the similarly named isoflavone, tectoridin, a compound for which a more extensive body of research exists.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 124960-89-0 | BOC Sciences[], Natural Products / BOC Sciences[] |

| Molecular Formula | C30H36O12 | BOC Sciences[], Natural Products / BOC Sciences[] |

| Molecular Weight | 588.6 g/mol | BOC Sciences[], Natural Products / BOC Sciences[] |

| Chemical Class | Sesquiterpenoids | BOC Sciences[] |

| Appearance | Powder | BOC Sciences[], Natural Products / BOC Sciences[] |

| Purity | >98% | BOC Sciences[], Natural Products / BOC Sciences[] |

Pharmacological Properties: A Field in a Nascent Stage

The pharmacological profile of this compound is largely unexplored. The limited data available suggests potential anti-inflammatory and anti-tumor activities. However, these findings are not substantiated by in-depth in vitro or in vivo studies in the public domain, and as such, quantitative data, detailed experimental protocols, and elucidated signaling pathways are not available.

Anti-Inflammatory Activity

Some preliminary information suggests that this compound may possess anti-inflammatory properties. The proposed mechanism of action is the inhibition of pro-inflammatory mediators.[] Specifically, it has been suggested that this compound can:

-

Inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[]

-

Suppress the production of nitric oxide (NO).[]

-

Inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins.[]

At present, there are no published studies that provide quantitative data, such as IC50 values, or detail the experimental setups used to determine these anti-inflammatory effects.

Anti-Cancer Activity

The potential for anti-cancer activity of this compound has been hinted at in the literature. A study on sesquiterpene lactone glycosides isolated from Lapsana communis, which included this compound, was associated with "Drug Screening Assays, Antitumor" in its indexing terms.[3] However, the published abstract of this study does not contain any specific data or results regarding the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines.[3] Further research is required to ascertain if this compound possesses any meaningful anti-cancer properties.

Other Pharmacological Activities

There is currently no scientific literature available to suggest that this compound has any neuroprotective or antioxidant properties.

Signaling Pathways

Due to the lack of mechanistic studies, there is no information available on the signaling pathways that may be modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain.

Conclusion and Future Directions

The pharmacological investigation of this compound is in its infancy. While there are preliminary indications of anti-inflammatory and possibly anti-tumor activities, the scientific community lacks the foundational data necessary to validate these claims and understand the underlying mechanisms. There is a clear and urgent need for comprehensive studies to:

-

Systematically evaluate the in vitro and in vivo pharmacological effects of this compound across a range of disease models, including inflammation, cancer, neurodegenerative disorders, and conditions related to oxidative stress.

-

Elucidate the mechanism of action of this compound, including the identification of its molecular targets and the signaling pathways it modulates.

-

Determine the pharmacokinetic and toxicological profiles of this compound to assess its potential as a drug candidate.

For researchers in the field of natural product drug discovery, this compound represents an unexplored frontier with the potential for novel therapeutic applications. The development of a robust body of evidence is the critical next step in determining the future of this compound in the pharmaceutical landscape.

References

Tectoroside: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoridin, an isoflavone glycoside, is a natural compound predominantly isolated from the rhizome of Iris tectorum Maxim. Chemically, it is tectorigenin 7-O-β-D-glucopyranoside. Emerging research has highlighted the diverse pharmacological potential of tectoroside, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and bone-protective properties. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and application.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

| Activity | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |

| Antioxidant | Hydroxyl Radical Scavenging | Cell-free | 178 µg/mL | [1] |

| Thiobarbituric Acid Reactive Substances (TBARS) Inhibition | Egg yolk | 86 µg/mL | [1] | |

| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | Rat peritoneal macrophages | 10 and 30 µM (significant inhibition) | [1] |

| Phytoestrogenic | Estrogen Receptor-mediated Transcription | MCF-7 human breast cancer cells | 200 µM (activation) | [1] |

| Bone Protective | Inhibition of Trabecular Bone Loss | Ovariectomy-induced osteoporosis mouse model | 60 mg/kg | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Anti-inflammatory Activity

This protocol details the procedure for assessing the anti-inflammatory effect of this compound by measuring its ability to inhibit PGE2 production in stimulated macrophages.

Cell Culture and Treatment:

-

Rat peritoneal macrophages are isolated and cultured in a suitable medium.

-

The cells are pre-treated with varying concentrations of this compound (e.g., 10 and 30 µM) for a specified period.

-

Inflammation is induced by stimulating the cells with an inflammatory agent such as thapsigargin.

-

Control groups include cells treated with the vehicle and cells stimulated with thapsigargin without this compound pre-treatment.

PGE2 Measurement:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 EIA kit, following the manufacturer's instructions.

-

The percentage of PGE2 inhibition by this compound is calculated by comparing the PGE2 levels in the this compound-treated groups to the stimulated control group.

Workflow for PGE2 Inhibition Assay:

Antioxidant Activity

This assay determines the free radical scavenging activity of this compound.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a concentration of 0.1 mM. The solution should have a deep purple color.

-

In a 96-well microplate, add different concentrations of the this compound solution.

-

Add the DPPH solution to each well containing this compound.

-

Include a control well with the solvent and DPPH solution but without this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the this compound concentration.

This assay measures the ability of this compound to inhibit lipid peroxidation.

Procedure:

-

Prepare a lipid-rich substrate, such as an egg yolk homogenate.

-

Induce lipid peroxidation in the substrate, for example, by adding an oxidizing agent.

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction and add thiobarbituric acid (TBA) reagent.

-

Heat the mixture in a boiling water bath to allow the formation of the MDA-TBA adduct, which has a pink color.

-

After cooling, measure the absorbance of the solution at 532 nm.

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control.

-

The IC50 value is then determined.

Anti-Cancer Activity

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells, such as the MCF-7 human breast cancer cell line.

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be calculated.

Bone Protective Activity

This assay evaluates the effect of this compound on the differentiation of osteoclasts, the cells responsible for bone resorption.

Procedure:

-

Isolate bone marrow-derived macrophages (BMMs) from mice and culture them in the presence of macrophage colony-stimulating factor (M-CSF).

-

To induce osteoclast differentiation, treat the BMMs with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in the presence or absence of various concentrations of this compound.

-

Culture the cells for several days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.

-

The inhibitory effect of this compound on osteoclastogenesis is determined by comparing the number of osteoclasts in the treated groups to the RANKL-stimulated control group.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of the TLR4-NF-κB/NLRP3 Pathway

This compound has been shown to alleviate inflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway.

Bone Protection: Modulation of Osteoclastogenesis Signaling

This compound's ability to inhibit bone loss is linked to its interference with signaling pathways that govern osteoclast differentiation, primarily the RANKL-induced NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conclusion

This compound demonstrates a wide array of promising biological activities, including potent anti-inflammatory, antioxidant, and bone-protective effects. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating its efficacy and safety in more complex preclinical models to pave the way for its potential clinical applications.

References

Tectoroside: A Technical Guide on Solubility, Stability, and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of tectoroside, a naturally occurring isoflavone glycoside. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, a putative signaling pathway for the anti-inflammatory activity of this compound is proposed and visualized, based on the known mechanisms of structurally related compounds.

This compound Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in peer-reviewed literature, qualitative information is available.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Methanol | Slightly Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Chloroform | Slightly Soluble | |

| Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is the gold standard.[1] This protocol outlines the steps to determine the equilibrium solubility of this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed containers in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow for sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtered supernatant with the mobile phase of the analytical method to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Figure 1. Workflow for Shake-Flask Solubility Determination.

This compound Stability

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to predict the long-term stability of a substance.[2][3][4][5]

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines.[6]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at 40-60 °C for a specified time.

-

Oxidative Degradation: Treat a solution of this compound (in a suitable solvent like methanol or water) with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-100 °C) in a hot air oven.

-

Photolytic Degradation: Expose a solution of this compound and solid this compound to UV and visible light in a photostability chamber.[7]

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, use the solid compound.

-

Stress Application: Expose the samples to the stress conditions for a predetermined duration. The extent of degradation should ideally be between 5-20%.[8]

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC.

-

Peak Purity and Mass Balance: For the stability-indicating method, ensure that the this compound peak is spectrally pure and that the mass balance is close to 100% (sum of the assay of the main peak and the area of all degradation product peaks).

Figure 2. Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between this compound and all degradation products.[9][10][11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

Putative Anti-Inflammatory Signaling Pathway of this compound

While the precise molecular targets of this compound are still under investigation, the structurally similar phenylethanoid glycoside, acteoside, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[13][14][15][16][17] Based on this evidence, a putative signaling pathway for this compound is proposed, focusing on the inhibition of the PI3K/Akt/mTOR and NF-κB pathways.

Pathway Description:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation can trigger downstream signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation can contribute to inflammatory responses.[8][18][19] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][13][14][16]

It is hypothesized that this compound may inhibit the phosphorylation and activation of key components of the PI3K/Akt/mTOR pathway. This inhibition would, in turn, prevent the activation of the NF-κB pathway by blocking the degradation of its inhibitor, IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of pro-inflammatory gene expression and a reduction in the production of inflammatory mediators.

Figure 3. Putative Anti-Inflammatory Signaling Pathway of this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While quantitative data is sparse, the provided experimental protocols offer a clear path for researchers to generate this critical information. The proposed anti-inflammatory signaling pathway, based on evidence from structurally related compounds, provides a valuable framework for further mechanistic studies. The continued investigation of these core properties will be essential for the successful development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jpionline.org [jpionline.org]

- 13. Acteoside suppresses RANKL-mediated osteoclastogenesis by inhibiting c-Fos induction and NF-κB pathway and attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]

- 15. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

Tectoroside In Vivo Metabolic Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of tectoroside, a key isoflavonoid glycoside. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its aglycone, tectorigenin.

Introduction

This compound, the 7-O-xylosylglucoside of tectorigenin, is a prominent isoflavone found in various medicinal plants. Upon oral administration, this compound undergoes extensive metabolism, primarily orchestrated by gut microbiota and host enzymes. This guide synthesizes current in vivo research findings to elucidate the metabolic fate of this compound and its pharmacologically active metabolite, tectorigenin.

In Vivo Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process initiated in the gastrointestinal tract and continuing systemically. The primary metabolic transformations include deglycosylation, glucuronidation, sulfation, hydrogenation, and hydroxylation.

Deglycosylation by Gut Microbiota: The initial and rate-limiting step in the metabolism of this compound is the enzymatic hydrolysis of the glycosidic bond by gut microbiota, releasing the aglycone tectorigenin.[1] This biotransformation is crucial for the subsequent absorption and systemic metabolism of the compound.

Phase II Metabolism: Following absorption, tectorigenin undergoes extensive phase II metabolism, primarily in the liver and intestines. The major metabolic pathways for tectorigenin in rats are glucuronidation and sulfation.[2][3][4] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, resulting in the formation of various glucuronide and sulfate conjugates. These conjugation reactions increase the water solubility of tectorigenin, facilitating its excretion.

Other Metabolic Reactions: In addition to conjugation, other metabolic reactions such as hydrogenation and hydroxylation have been observed, leading to a diverse array of metabolites found in plasma, urine, and feces.[5]

The following diagram illustrates the proposed metabolic pathway of this compound in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of tectorigenin and its major metabolites have been investigated in rats following oral administration of tectoridin or tectorigenin. A summary of these findings is presented in the table below. The data indicates that tectorigenin is rapidly absorbed and extensively metabolized, with conjugated metabolites being the predominant forms in systemic circulation.[2][3]

| Compound | Dose (mg/kg) | Cmax (µmol/L) | Tmax (h) |

| Following Oral Administration of Tectoridin | |||

| Tectorigenin | 200 | 8.67 ± 3.07 | 4.92 ± 2.87 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 200 | 20.5 ± 9.7 | 3.17 ± 1.81 |

| Tectorigenin-7-O-sulfate (Te-7S) | 200 | 14.3 ± 3.3 | 5.58 ± 3.07 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 200 | 21.4 ± 13.8 | 3.50 ± 1.87 |

| Following Oral Administration of Tectorigenin | |||

| Tectorigenin | 130 | 12.0 ± 0.63 | 0.23 ± 0.15 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 130 | 33.50 ± 4.89 | 0.75 ± 0.67 |

| Tectorigenin-4'-O-glucuronide (Te-4'G) | 130 | 3.28 ± 1.01 | 0.75 ± 0.67 |

| Tectorigenin-7-O-sulfate (Te-7S) | 130 | 12.80 ± 2.80 | 0.85 ± 1.54 |

| Tectorigenin-di-O-sulfate (Te-diS) | 130 | 4.42 ± 1.36 | 1.92 ± 2.15 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 130 | 6.20 ± 2.05 | 0.96 ± 0.68 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in vivo.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the pharmacokinetics of this compound and its metabolites in a rat model.

Sample Preparation for UPLC-MS/MS Analysis

Plasma Sample Preparation:

-

Thaw the frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., daidzein in methanol).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Urine and Fecal Sample Preparation:

-

For urine samples, centrifuge at 12,000 rpm for 10 minutes. Dilute the supernatant with methanol (1:1, v/v) and centrifuge again. The resulting supernatant can be directly injected for analysis.[6]

-

For fecal samples, homogenize the sample with a suitable solvent (e.g., methanol-water mixture). Centrifuge the homogenate and collect the supernatant for analysis.[7]

UPLC-MS/MS Analytical Method

A validated UPLC-MS/MS method is essential for the accurate quantification of this compound, tectorigenin, and their metabolites in biological matrices.[8]

-

Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: Typically 0.3-0.4 mL/min.

-

Injection Volume: 2-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes can be used, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

Signaling Pathways Modulated by Tectorigenin

In vivo studies have demonstrated that tectorigenin, the primary active metabolite of this compound, modulates several key signaling pathways involved in inflammation and cellular regulation.

NF-κB Pathway: Tectorigenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

MAPK Pathway: Tectorigenin can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

TLR4/MyD88 Pathway: Tectorigenin has been observed to suppress the Toll-like receptor 4 (TLR4) and its downstream adapter protein, Myeloid differentiation primary response 88 (MyD88), which are key components of the innate immune response to bacterial lipopolysaccharide (LPS).

The following diagram depicts the relationship between tectorigenin and these signaling pathways.

Conclusion

This technical guide provides a detailed overview of the in vivo metabolic pathways of this compound, highlighting the critical role of gut microbiota and host enzymes in its biotransformation. The quantitative pharmacokinetic data and detailed experimental protocols presented herein offer valuable resources for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. Further investigation into the specific enzymes involved and the pharmacological activities of the individual metabolites will continue to enhance our understanding of the therapeutic potential of this compound.

References

- 1. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of key metabolites of tectorigenin in rat urine by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucyweb.ucy.ac.cy [ucyweb.ucy.ac.cy]

- 8. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectoroside: A Comprehensive Technical Review and Meta-Analysis of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside, a naturally occurring isoflavone glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review and meta-analysis of existing studies on this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. We present a comprehensive summary of quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, this guide includes visualizations of the core signaling pathways modulated by this compound, offering a clear understanding of its mechanisms of action at the molecular level.

Introduction

This compound, also known as Tectoridin, is an isoflavone O-glycoside found in various medicinal plants, including those from the Iris and Pueraria genera. Structurally, it is the 7-O-glucoside of the aglycone tectorigenin. Traditionally, plants containing this compound have been used in folk medicine for the treatment of a range of ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities that suggest its potential as a therapeutic agent for several diseases. This whitepaper aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

This compound has been shown to exhibit a variety of biological effects, primarily centering on its anti-inflammatory, antioxidant, and cell-modulatory properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). Studies have shown that it can alleviate the symptoms of RA in animal models by reducing paw swelling and joint inflammation.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various in vitro assays. It has been shown to possess free radical scavenging activity, although some studies suggest that its aglycone, tectorigenin, may exhibit more potent antioxidant effects.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Research has indicated its potential in models of Alzheimer's disease, where it has been shown to mitigate neurodegeneration and improve cognitive function.

Anti-Cancer and Anti-Proliferative Potential

This compound has been investigated for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of certain cancer cell lines in a dose- and time-dependent manner.

Quantitative Data Summary

To facilitate a comparative analysis of the efficacy of this compound across different studies, the following tables summarize the available quantitative data.

| Cell Line | Assay | IC50 / Concentration | Effect | Reference |

| HFLS-RA | CCK8/MTT | 10, 25, 50 µM | Inhibition of TNF-α-induced proliferation | [1][2] |

| HepG2 | MTT | 100-1000 µg/mL | Dose- and time-dependent decrease in cell viability | [3] |

HFLS-RA: Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients; HepG2: Human Liver Cancer cell line; CCK8: Cell Counting Kit-8; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

In the context of inflammation, particularly in rheumatoid arthritis, this compound has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) and TLR4/NLRP3/NF-κB signaling pathways.[1][4] By downregulating the phosphorylation of key proteins in these cascades, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4]

Activation of Estrogenic Signaling

This compound has been identified as a phytoestrogen that can exert its effects through a non-genomic estrogen signaling pathway. It has been shown to activate the G protein-coupled receptor 30 (GPR30) , leading to the downstream activation of the ERK (Extracellular signal-regulated kinase) pathway.[5][6]

Promotion of Hair Growth via Wnt/β-catenin Pathway

In dermal papilla cells, this compound has been found to promote hair growth by activating the Wnt/β-catenin signaling pathway .[7] This leads to the nuclear translocation of β-catenin and the subsequent transcription of genes involved in hair follicle development and growth.

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the reviewed literature.

Cell Viability and Proliferation Assays (MTT/CCK8)

Objective: To assess the effect of this compound on the viability and proliferation of cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HFLS-RA, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM or 100-1000 µg/mL) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).[1][3]

-

Reagent Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins within signaling pathways (e.g., MAPK, NF-κB).

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Antioxidant Activity Assays (DPPH and ABTS)

Objective: To evaluate the free radical scavenging capacity of this compound.

Protocol:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a solution of DPPH in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Discussion and Future Perspectives

The collective evidence from the reviewed studies strongly indicates that this compound is a promising bioactive compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its relevance in the development of novel treatments for a range of diseases, including rheumatoid arthritis, neurodegenerative disorders, and cancer.

The anti-inflammatory properties of this compound, mediated through the inhibition of the MAPK and NF-κB pathways, present a compelling case for its further investigation as a treatment for chronic inflammatory conditions. The detailed mechanisms of its neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further exploration. While initial studies on its anti-cancer activity are promising, more extensive research is needed to determine its efficacy against a broader range of cancer types and to elucidate the precise molecular targets.

A significant gap in the current literature is the lack of comprehensive pharmacokinetic and pharmacodynamic studies of this compound. Future research should focus on its absorption, distribution, metabolism, and excretion (ADME) profile to better understand its bioavailability and in vivo efficacy. Furthermore, while several studies have demonstrated dose-dependent effects, there is a need for more standardized reporting of quantitative data, such as IC50 values, to allow for more robust meta-analyses.

Conclusion

This technical guide provides a consolidated overview of the current state of research on this compound. The compiled data and detailed methodologies offer a valuable resource for scientists and drug development professionals. The elucidated signaling pathways and quantitative data highlight the significant therapeutic potential of this compound. Further rigorous preclinical and clinical studies are warranted to fully realize its promise as a novel therapeutic agent.

References

- 1. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tectoridin, a poor ligand of estrogen receptor alpha, exerts its estrogenic effects via an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tectoridin Stimulates the Activity of Human Dermal Papilla Cells and Promotes Hair Shaft Elongation in Mouse Vibrissae Hair Follicle Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Tectoroside using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tectoroside (also known as Tectoridin), an isoflavone glycoside with significant pharmacological interest. The described protocol is applicable to the analysis of this compound in various sample matrices, including plant extracts and biological fluids, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, method validation parameters, and guidance on sample preparation to ensure accurate and reproducible quantification of this compound.

Introduction

This compound, a major active isoflavonoid found in the rhizomes of Iris tectorum Maxim and other related species, has garnered considerable attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive, specific, and reliable method for this purpose. The methodology presented herein has been compiled and adapted from validated analytical procedures to provide a clear and comprehensive guide for the quantification of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Acetic Acid, HPLC grade)

-

-

Sample Preparation:

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Ultrasonic bath

-

Centrifuge

-

Preparation of Solutions

-

Mobile Phase: A gradient mobile phase is recommended for optimal separation of this compound from other components in complex mixtures.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

A typical gradient elution could be: 0 min, 18% B; 30 min, 30% B; 50 min, 40% B.[1] The column should be re-equilibrated to the initial conditions between injections.

-

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. The concentration range should be selected based on the expected concentration of this compound in the samples. A typical range for isoflavones is 0.2720–2.3890 μg/mL.[1]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

-

For Plant Materials (e.g., Iris tectorum rhizomes):

-

Dry the plant material at a controlled temperature and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered sample (e.g., 1.0 g).

-

Extract the this compound using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or heating.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]

-

-

For Biological Fluids (e.g., Plasma):

-

Protein precipitation is a common method for sample clean-up.[3] Add a precipitating agent like methanol or acetonitrile to the plasma sample (typically in a 3:1 ratio).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at a high speed to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.

-

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 5 µL.[1]

-

Detection Wavelength: 260 nm.[1]

Method Validation Summary

A summary of typical validation parameters for the HPLC quantification of this compound and related isoflavones is presented in the table below. These parameters demonstrate the reliability and suitability of the method for its intended purpose.

| Validation Parameter | Typical Value/Range | Reference |

| **Linearity (R²) ** | ≥ 0.999 | [1] |

| Limit of Detection (LOD) | 0.2720–0.7884 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.8243–2.3890 µg/mL | [1] |

| Precision (%RSD) | < 1% | [1] |

| Accuracy (Recovery %) | 98.98–102.96% | [1] |

| Stability (%RSD) | < 2% | [1] |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Logical relationship for achieving accurate this compound quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. By following the outlined experimental procedures and adhering to the principles of method validation, researchers can obtain accurate and reproducible results. This method is a valuable tool for various applications in pharmacology, phytochemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Tectoroside In Vitro Cell Culture Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of Tectoroside in various in vitro cell culture models. This compound, a key isoflavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and osteogenic activities. The following sections offer comprehensive methodologies for investigating these effects in relevant cell lines, along with data presentation and visualization of associated signaling pathways.

I. Anti-inflammatory Effects of this compound in Macrophages

This compound and its aglycone, Tectorigenin, have been investigated for their ability to modulate inflammatory responses. Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds. The protocols below describe how to assess the impact of this compound on key inflammatory markers.

A. Key Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) at an appropriate density.

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

-

Incubate for the desired time period (e.g., 24 hours for nitric oxide and cytokine analysis, shorter times for signaling pathway studies).

-

2. Cell Viability Assay (MTT Assay):

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1]

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.[1] A standard curve using sodium nitrite is used for quantification.

-

4. Cytokine Production Assay (ELISA):

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay.

-

Protocol:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-